molecular formula C17H15NO2 B1347646 (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile CAS No. 21132-40-1

(2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile

Cat. No.: B1347646
CAS No.: 21132-40-1
M. Wt: 265.31 g/mol
InChI Key: PQQFKZSOPMQHDN-GDNBJRDFSA-N
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Description

(2E)-3-(3,4-Dimethoxyphenyl)-2-phenylacrylonitrile (CAS 21132-40-1; CID 853637) is a diphenyl acrylonitrile derivative supplied as a solid for research applications . This compound belongs to a class of synthetic molecules investigated for their potential in medicinal chemistry and neuroscience. Research indicates that diphenyl acrylonitrile derivatives can stimulate the proliferation and differentiation of neural progenitor cells, suggesting potential value in neurogenesis research and the study of neurodegenerative disorders . Furthermore, structural analogues have demonstrated potent antiproliferative activity against various cancer cell lines in vitro . The mechanism of action for such activity is associated with the inhibition of tubulin polymerization by binding to the colchicine site on tubulin, thereby disrupting microtubule function . The molecular framework of this compound, characterized by its acrylonitrile group linked to dimethoxyphenyl and phenyl rings, is a versatile scaffold for structure-activity relationship (SAR) studies, particularly in optimizing interactions with hydrophobic pockets in biological targets . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-2-phenylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-19-16-9-8-13(11-17(16)20-2)10-15(12-18)14-6-4-3-5-7-14/h3-11H,1-2H3/b15-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQFKZSOPMQHDN-GDNBJRDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21132-40-1
Record name Cinnamonitrile, 3,4-dimethoxy-alpha-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021132401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthesis via Darzens Condensation and Oxime Dehydration

One well-documented approach starts from isobutyryl-3,4-dimethoxybenzene, which undergoes Darzens condensation with suitable esters to form epoxyesters. These epoxyesters are then converted to aldehydes by decarboxylation, followed by oxime formation and dehydration to yield the nitrile compound.

Key steps:

  • Darzens Condensation: Isobutyryl-3,4-dimethoxybenzene reacts with 2-butyl chloroacetate in the presence of potassium tert-butoxide in toluene at low temperature (~10°C). The reaction yields a glycidic ester intermediate after aqueous work-up and crystallization.
  • Decarboxylation: The glycidic ester is decarboxylated at temperatures ranging from 20°C to reflux for 1–16 hours to produce α-(1-methylethyl)-3,4-dimethoxybenzeneacetaldehyde.
  • Oxime Formation: The aldehyde is converted to its oxime by reaction with hydroxylamine hydrochloride in glacial acetic acid.
  • Dehydration: The oxime is dehydrated using acetic anhydride and sodium acetate at 80–85°C for several hours, followed by neutralization and extraction to isolate the nitrile product.

This method yields the desired α-(1-methylethyl)-3,4-dimethoxybenzeneacetonitrile with good purity and moderate to high yield (around 50% for intermediate steps and higher for final nitrile).

Three-Step Decarboxylation, Aldoxime, and Dehydration Method

Another efficient method involves a three-step sequence:

  • Decarboxylation: Starting from a carboxylated precursor, decarboxylation is performed in aqueous potassium hydrogen phosphate solution to yield the corresponding aldehyde intermediate.
  • Aldoxime Formation: The aldehyde reacts with hydroxylamine hydrochloride and sodium bicarbonate in an organic solvent to form the aldoxime.
  • Dehydration: The aldoxime undergoes dehydration in the presence of a phase-transfer catalyst (e.g., benzyltriethylammonium chloride or tetrabutylammonium bromide) and alkali (NaOH or KOH) in ethanol. The pH is adjusted to precipitate and crystallize the nitrile product.

This method is noted for its operational simplicity, safety, low power consumption, and short reaction cycles, making it suitable for scale-up and industrial production.

Bromination and Substitution Route

A more complex synthetic route involves:

  • Bromination of 2-(3,4-dimethoxyphenyl)-1-ethanol using triphenylphosphine and bromine in dichloromethane at 0°C.
  • Subsequent substitution with methylamine in the presence of sodium iodide and potassium carbonate in acetonitrile at reflux for several days.
  • Work-up includes acid-base extraction and drying to isolate the nitrile compound.

This method achieves high purity (up to 99% enantiomeric excess in some cases) and yields around 70% for the final product.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Purity/Notes Advantages
Darzens Condensation + Oxime Dehydration Isobutyryl-3,4-dimethoxybenzene, potassium tert-butoxide, 2-butyl chloroacetate, acetic anhydride, sodium acetate ~50% (intermediate), high for nitrile Moderate to high purity, distillation purification Well-established, scalable
Decarboxylation + Aldoxime + Dehydration KH2PO4 aqueous solution, hydroxylamine hydrochloride, phase-transfer catalyst, NaOH/KOH, ethanol Not explicitly stated, efficient High purity, crystallization step Simple, economical, safe, low power
Bromination + Substitution Triphenylphosphine, bromine, methylamine, NaI, K2CO3, acetonitrile ~70% Up to 99% ee in chiral resolution High purity, suitable for chiral synthesis

Research Findings and Notes

  • The Darzens condensation route is classical and allows for structural modifications at the aromatic ring, useful for analog synthesis.
  • The three-step decarboxylation-aldoxime-dehydration method is favored for industrial applications due to its operational simplicity and cost-effectiveness.
  • Bromination and substitution methods provide access to chiral nitriles with high enantiomeric purity, important for pharmaceutical intermediates.
  • Purification techniques such as recrystallization, column chromatography, and distillation are critical to achieving high purity products.
  • Reaction times vary from hours to days depending on the method and scale, with temperature control being essential for selectivity and yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced nitrile derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the positions ortho to the methoxy groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., bromine) or alkylating agents (e.g., methyl iodide) under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Reduced nitrile derivatives.

    Substitution: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

Based on the search results, the compound "(2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile" is a nitrile compound that has applications in chemical synthesis . The search results describe the use of related nitriles in various chemical reactions and pharmaceutical preparations .

Synthesis and Use of Nitrile Compounds

Nitrile Preparation:

  • One method details the preparation of a nitrile involves adding triphenylphosphine to a solution of 2-(3,4-dimethoxyphenyl)-1-ethanol in dichloromethane, followed by bromine. The resulting product is then reacted with sodium cyanide in acetonitrile to yield the desired nitrile compound .
  • Another method involves reacting 4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid with N-methylphenethylamine in toluene to form an amide, which can then be reduced to form verapamil .

Reactions and Applications:

  • Synthesis of Fluorene Derivatives: Acrylonitriles are used in the synthesis of fluorene derivatives. For example, (E)-2-benzoyl-3-(2-(phenylethynyl)cyclohex-1-en-1-yl)acrylonitrile is used to synthesize 5-(4-methoxybenzyl)-11-phenyl-2,3,4,11-tetrahydro-1H-benzo[a]fluorene-6-carbonitrile .
  • Catalysis: Iron-catalyzed chemoselective α-alkylation and deuteration reactions have been performed using similar nitrile compounds. For instance, 2-(3,4-Dimethoxyphenyl)-3-methylbut-2-enenitrile can be purified via silica-gel column chromatography .
  • Pharmaceutical Applications: Chiral nitriles are used as intermediates in the preparation of enantiomerically-enriched verapamil, a drug used to treat hypertension and angina . The process involves forming an amide from 4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid and homoveratrylamine, followed by reduction .
    Cosmetics:
  • Polymers and synthetic polymers are used in cosmetics as film formers, fixatives, and rheology modifiers . These polymers can be incorporated into nanoparticles for the delivery of fragrances and active nutrients, enhancing their release profile and bioactivity on the skin .

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Acrylonitriles with Aromatic Moieties

Compound Name Molecular Formula Key Structural Features Biological Activity/Applications Reference
(2E)-3-(3,4-Dimethoxyphenyl)-2-phenylacrylonitrile C₁₇H₁₅NO₂ E-configuration, 3,4-dimethoxyphenyl, nitrile Limited data; potential anti-cancer (inference from analogs)
(Z)-2-(Benzo[d][1,3]dioxol-5-yl)-2-phenylacrylonitrile C₁₆H₁₁NO₂ Z-configuration, dioxolane ring, nitrile Anti-cancer (synthetic focus)
3-(Dimethylamino)-2-phenylacrylonitrile C₁₁H₁₂N₂ Dimethylamino substituent, nitrile Not reported; potential as synthetic intermediate
Curcumin analog 3e (cyclopentanone derivative) C₂₄H₂₃NO₅ Cyclopentanone core, dual 3,4-dimethoxyphenyl groups Antioxidant, ACE inhibition, tyrosinase inhibition

Key Observations :

  • Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound enhances lipophilicity compared to the dioxolane ring in ’s analogs. This may improve membrane permeability but reduce water solubility .
  • Stereoelectronic Properties : The E-configuration in the target compound enables extended conjugation, whereas Z-isomers (e.g., ) exhibit steric hindrance, altering reactivity .
  • Biological Activity: Curcumin analogs with cyclopentanone cores (e.g., compound 3e in ) demonstrate potent antioxidant and enzyme-inhibitory activities, suggesting that the dimethoxyphenyl-acrylonitrile scaffold could be optimized for similar applications .

Functional Analogues with Modified Backbones

(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enenitrile
  • Structure : Lacks the α-phenyl group present in the target compound.
  • Synthesis : Patent data () highlights a streamlined synthesis route for this analog, suggesting scalability advantages over the more complex α-phenyl derivative .
Curcumin-Derived Cyclohexanones (e.g., compound 2e in )
  • Structure: Cyclohexanone ring fused with dimethoxyphenyl-acryloyl groups.
  • Activity : Exhibits strong tyrosinase inhibition (IC₅₀ ~1.2 µM) and HIV-1 protease inhibition, outperforming simpler acrylonitriles in enzyme targeting .

Biological Activity

(2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's antibacterial, anti-inflammatory, and anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound has the molecular formula C₁₇H₁₅N₁O₂ and a molecular weight of 273.31 g/mol. Its structure features a double bond between the second and third carbon atoms of the acrylonitrile moiety, with a 3,4-dimethoxyphenyl group enhancing its lipophilicity and potential biological interactions.

Antibacterial Activity

Research indicates that this compound exhibits moderate antibacterial activity against several Gram-positive bacteria. A study published in "Letters in Applied Microbiology" highlighted its effectiveness against Staphylococcus aureus and Bacillus subtilis, suggesting potential as an antibacterial agent.

Table 1: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusModerate activity observed
Bacillus subtilisModerate activity observed

Anti-inflammatory Properties

In addition to its antibacterial effects, preliminary studies suggest that the compound may possess anti-inflammatory properties. The structural features of this compound allow it to interact with various biological targets involved in inflammatory pathways. These interactions may inhibit pro-inflammatory cytokine production or modulate signaling pathways associated with inflammation.

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. Similar compounds have demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The presence of methoxy groups on the phenyl ring is believed to enhance these effects by facilitating cellular uptake .

Case Study: Cell Line Studies

A study assessing the effects on different cancer cell lines revealed that derivatives of this compound showed significant growth inhibition:

CompoundGI50 (nM)Cancer Cell Line
Derivative 118MCF-7
Derivative 2<10A549
Derivative 313HeLa

These findings indicate that modifications to the compound's structure can significantly influence its anticancer efficacy .

The mechanism by which this compound exerts its biological effects involves interactions at the molecular level. The nitrile group can participate in hydrogen bonding or act as an electrophile, while the aromatic rings engage in π-π interactions. This allows modulation of various biological pathways related to inflammation and cancer progression .

Q & A

Basic: What are the established synthetic routes for (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile, and how can reaction conditions influence stereochemical outcomes?

Answer:
The compound is synthesized via Knoevenagel condensation between 3,4-dimethoxybenzaldehyde and phenylacetonitrile under basic conditions (e.g., using piperidine or ammonium acetate as catalysts). Evidence from patent literature highlights a modified protocol involving microwave-assisted synthesis to enhance yield and stereoselectivity . Reaction parameters such as temperature, solvent polarity, and catalyst choice critically influence the E/Z isomer ratio. For example, polar aprotic solvents (e.g., DMF) favor the thermodynamically stable E-isomer due to enhanced stabilization of the transition state .

Basic: How is the stereochemical configuration (E/Z) of this acrylonitrile derivative validated experimentally?

Answer:
X-ray crystallography is the gold standard for unambiguous stereochemical assignment. For structurally analogous acrylonitriles, single-crystal X-ray diffraction (SCXRD) has been employed to confirm the E-configuration, as seen in related compounds like (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile . Complementary techniques include NOESY NMR to detect spatial proximity between aromatic protons and nitrile groups, and UV-Vis spectroscopy to correlate π→π* transitions with conjugation patterns in the E-isomer .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

Answer:
Discrepancies between experimental NMR shifts and density functional theory (DFT)-predicted values often arise from solvent effects or conformational flexibility. To address this:

Perform solvent-correlated DFT calculations (e.g., using the IEFPCM model) to simulate NMR spectra under conditions matching experimental setups.

Use dynamic NMR (DNMR) to probe rotational barriers around the C=C bond, which may reveal slow interconversion between conformers at room temperature .

Cross-validate with vibrational spectroscopy (FT-IR) to confirm functional group assignments, particularly the nitrile stretch (~2220 cm⁻¹) and methoxy C-O vibrations .

Advanced: What strategies are recommended for optimizing crystallization conditions to obtain high-quality single crystals for SCXRD analysis?

Answer:

Solvent screening : Use a gradient of solvent/non-solvent pairs (e.g., dichloromethane/hexane) to slow nucleation.

Temperature control : Gradual cooling from saturation temperature minimizes defects.

Additive-assisted crystallization : Small amounts of co-solvents (e.g., DMSO) can disrupt π-stacking interactions, favoring single-crystal growth.

Diffraction-quality validation : Check crystals for birefringence under polarized light and pre-screen using a benchtop XRD system before synchrotron use .

Advanced: How do computational methods (e.g., DFT, molecular docking) support the design of derivatives with enhanced bioactivity?

Answer:

DFT-based electronic profiling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, the electron-deficient nitrile group in this compound may act as a Michael acceptor in enzyme inhibition .

Molecular docking : Dock the compound into target protein active sites (e.g., HIV-1 protease or tyrosinase) to identify key interactions (e.g., hydrogen bonding with methoxy groups). Adjust substituents to optimize binding energy .

QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. hydroxy groups) with biological activity data to guide synthetic prioritization .

Advanced: What experimental and theoretical approaches are used to analyze non-covalent interactions (e.g., π-stacking, halogen bonding) in crystal packing?

Answer:

Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C-H···N, π-π stacking) from SCXRD data. For example, the nitrile group may participate in C≡N···H-C interactions contributing to lattice stability .

Energy frameworks : Visualize interaction energies (electrostatic, dispersion) using software like CrystalExplorer to identify dominant packing motifs .

Theoretical modeling : Compare computed lattice energies (via DFT-D3) with experimental thermal stability data (TGA/DSC) to validate predicted interactions .

Advanced: How can researchers address challenges in reproducing biological activity data (e.g., inconsistent IC₅₀ values) across studies?

Answer:

Standardize assay conditions : Control variables such as solvent (DMSO concentration ≤1%), cell passage number, and incubation time.

Validate purity : Use HPLC-MS to confirm compound integrity (>95% purity) and rule out degradation products.

Positive controls : Include reference inhibitors (e.g., curcumin for antioxidant assays) to calibrate activity measurements .

Meta-analysis : Statistically compare datasets using tools like Prism to identify outliers and systemic biases (e.g., plate-reader calibration errors) .

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